molecular formula C16H13BrO4 B416530 2-acetyl-4-methoxyphenyl 4-bromobenzoate

2-acetyl-4-methoxyphenyl 4-bromobenzoate

Cat. No.: B416530
M. Wt: 349.17g/mol
InChI Key: QIUPVIWZIPCPRL-UHFFFAOYSA-N
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Description

2-Acetyl-4-methoxyphenyl 4-bromobenzoate (CAS: 312743-00-3) is a brominated aromatic ester characterized by a 4-bromobenzoate group esterified to a 2-acetyl-4-methoxyphenyl moiety. The compound’s molecular formula is inferred as C₁₆H₁₃BrO₄ (approximate molecular weight: 335.19 g/mol), derived from the combination of the 4-bromobenzoic acid (C₇H₅BrO₂) and the acetyl-methoxyphenyl group (C₉H₁₀O₂) with the loss of water during esterification. The acetyl and methoxy substituents may influence electronic properties, solubility, and reactivity, distinguishing it from simpler bromobenzoate esters.

Properties

Molecular Formula

C16H13BrO4

Molecular Weight

349.17g/mol

IUPAC Name

(2-acetyl-4-methoxyphenyl) 4-bromobenzoate

InChI

InChI=1S/C16H13BrO4/c1-10(18)14-9-13(20-2)7-8-15(14)21-16(19)11-3-5-12(17)6-4-11/h3-9H,1-2H3

InChI Key

QIUPVIWZIPCPRL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)OC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-4-methoxyphenyl 4-bromobenzoate typically involves the esterification of 4-bromo-benzoic acid with 2-acetyl-4-methoxy-phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-4-methoxyphenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-acetyl-4-methoxyphenyl 4-bromobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-4-methoxyphenyl 4-bromobenzoate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. Additionally, the ester group can undergo hydrolysis to form carboxylic acids and alcohols .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physical, and functional differences between 2-acetyl-4-methoxyphenyl 4-bromobenzoate and analogous bromobenzoate derivatives:

Table 1: Comparative Analysis of Bromobenzoate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Notable Properties/Applications References
This compound 2-acetyl, 4-methoxy, 4-bromo 335.19 (calculated) Potential intermediate; electronic effects of acetyl/methoxy groups
4-Bromophenyl 4-bromobenzoate 4-bromophenyl, 4-bromo 324.01 Polymorphs exhibit plastic, elastic, or brittle mechanical behavior
4-Formylphenyl 4-bromobenzoate 4-formyl, 4-bromo 305.13 Building block for supramolecular chemistry; crystallographic studies
Ethyl 4-bromobenzoate Ethyl, 4-bromo 229.06 Standard ester; used in organic synthesis; well-documented physical constants
2-Amino-2-oxoethyl 4-bromobenzoate 2-amino-2-oxoethyl, 4-bromo 258.07 Hydrogen-bonding capacity; crystallographic applications

Key Comparisons

This difference may influence reactivity in nucleophilic acyl substitution reactions . The methoxy group in the target compound is electron-donating, which could stabilize the aromatic ring and alter solubility compared to derivatives like 4-formylphenyl 4-bromobenzoate, where the formyl group is electron-withdrawing .

Mechanical Properties :

  • 4-Bromophenyl 4-bromobenzoate demonstrates polymorphism-dependent mechanical behavior, ranging from plastic to brittle. This highlights how subtle structural variations (e.g., substituent position) can drastically affect material properties. Similar studies on the target compound could reveal analogous polymorphic diversity .

The acetyl and methoxy groups in this compound may modulate bioactivity through steric or electronic effects.

Crystallographic and Supramolecular Features: 4-Formylphenyl 4-bromobenzoate and 2-amino-2-oxoethyl 4-bromobenzoate exhibit hydrogen-bonding and π-π stacking interactions, critical for crystal engineering. The target compound’s acetyl and methoxy groups may similarly influence packing motifs .

Applications: Simpler esters like ethyl 4-bromobenzoate are widely used as synthetic intermediates, whereas more complex derivatives (e.g., 4-formylphenyl 4-bromobenzoate) serve as building blocks for advanced materials.

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